molecular formula C17H26FNS B122046 Fetcp CAS No. 153632-45-2

Fetcp

Cat. No. B122046
CAS RN: 153632-45-2
M. Wt: 294.5 g/mol
InChI Key: ZUIRYVYVFKXNLE-SQZVAGKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferroptosis is an iron-dependent form of regulated cell death that is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS) in cells. Ferroptosis is distinct from other forms of cell death, such as apoptosis and necrosis, and is mediated by a unique set of proteins and pathways. One of the most promising targets for ferroptosis research is the Ferroptosis Activator Compound-1 (Fetcp).

Mechanism of Action

Fetcp induces ferroptosis by inhibiting the activity of the cystine/glutamate antiporter system (xc-). This system is responsible for importing cystine into cells, which is then converted to cysteine and used to synthesize glutathione, a key antioxidant molecule. By inhibiting xc-, Fetcp reduces the availability of cysteine and glutathione, leading to the accumulation of lipid peroxides and Fetcp and ultimately triggering ferroptosis.
Biochemical and Physiological Effects:
Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, Fetcp has been shown to have minimal toxicity in normal cells and tissues. These findings suggest that Fetcp may have a favorable therapeutic index and may be well-tolerated in patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of Fetcp is its specificity for inducing ferroptosis. Unlike other compounds that induce cell death through multiple mechanisms, Fetcp specifically targets the xc- system and induces ferroptosis in a highly selective manner. However, one limitation of Fetcp is its relatively low potency compared to other ferroptosis inducers. This may limit its efficacy in certain cancer types or in combination with other therapies.

Future Directions

There are several potential future directions for Fetcp research. One area of interest is the development of more potent analogs of Fetcp that can induce ferroptosis at lower concentrations. Another area of interest is the identification of biomarkers that can predict which tumors are most sensitive to Fetcp. Finally, there is growing interest in the use of Fetcp in combination with other cancer therapies, such as immunotherapy or targeted therapy, to enhance their efficacy and overcome resistance.

Synthesis Methods

Fetcp is a small molecule that was developed through a structure-based drug design approach. The synthesis of Fetcp involves the use of a number of chemical reagents and techniques, including organic synthesis, chromatography, and spectroscopy. The final product is a highly pure and stable compound that has been extensively characterized both in vitro and in vivo.

Scientific Research Applications

Fetcp has been shown to induce ferroptosis in a variety of cancer cell lines and has demonstrated anti-tumor effects in several animal models. In addition, Fetcp has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that Fetcp may have significant potential as a cancer therapeutic.

properties

CAS RN

153632-45-2

Product Name

Fetcp

Molecular Formula

C17H26FNS

Molecular Weight

294.5 g/mol

IUPAC Name

1-[1-[5-(2-(18F)fluoranylethyl)thiophen-2-yl]cyclohexyl]piperidine

InChI

InChI=1S/C17H26FNS/c18-12-9-15-7-8-16(20-15)17(10-3-1-4-11-17)19-13-5-2-6-14-19/h7-8H,1-6,9-14H2/i18-1

InChI Key

ZUIRYVYVFKXNLE-SQZVAGKESA-N

Isomeric SMILES

C1CCC(CC1)(C2=CC=C(S2)CC[18F])N3CCCCC3

SMILES

C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=C(S2)CCF)N3CCCCC3

synonyms

1-(1-(5-(2'-fluoroethyl)-2-thienyl)-cyclohexyl)piperidine
FETCP

Origin of Product

United States

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